molecular formula C9H9BrO3 B1366412 Methyl 5-bromo-2-hydroxy-4-methylbenzoate CAS No. 39503-57-6

Methyl 5-bromo-2-hydroxy-4-methylbenzoate

Cat. No. B1366412
CAS RN: 39503-57-6
M. Wt: 245.07 g/mol
InChI Key: DEMKAVJRIYGNEQ-UHFFFAOYSA-N
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Patent
US09365551B2

Procedure details

Bromine (0.47 ml, 9.03 mmol) was added dropwise to a solution of methyl 2-hydroxy-4-methylbenzoate (may be prepared as described in Description 1; 1.5 g, 9.03 mmol) in chloroform (20 ml) at 0° C. The solution was stirred for 1 hour at 0° C. The reaction was quenched with saturated sodium sulphite (10 ml), then extracted with dichloromethane (2×10 ml). The combined organic layers were washed with brine (10 ml), dried (MgSO4) and the solvent removed in vacuo to yield the title compound as a white solid. 2.24 g.
Quantity
0.47 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH:3][C:4]1[CH:13]=[C:12]([CH3:14])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>C(Cl)(Cl)Cl>[Br:1][C:11]1[C:12]([CH3:14])=[CH:13][C:4]([OH:3])=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
0.47 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1.5 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 1 hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated sodium sulphite (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×10 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.